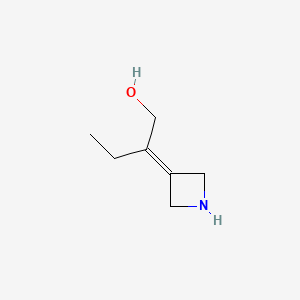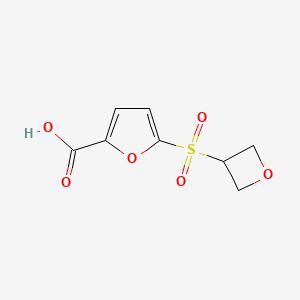
5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid is a compound with the molecular formula C8H8O6S and a molecular weight of 232.21 g/mol It is a derivative of furan, a heterocyclic organic compound, and features both an oxetane ring and a sulfonyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with oxetane and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide) are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters or amides of furan-2-carboxylic acid.
Applications De Recherche Scientifique
5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with biological targets, influencing the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative of furan without the oxetane and sulfonyl groups.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used as a monomer for the production of bioplastics.
Tetrahydrofuran-2-carboxylic acid: A hydrogenated derivative of furan-2-carboxylic acid with different chemical properties.
Uniqueness
5-(Oxetan-3-ylsulfonyl)furan-2-carboxylic acid is unique due to the presence of both an oxetane ring and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C8H8O6S |
|---|---|
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
5-(oxetan-3-ylsulfonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H8O6S/c9-8(10)6-1-2-7(14-6)15(11,12)5-3-13-4-5/h1-2,5H,3-4H2,(H,9,10) |
Clé InChI |
PQUVSUFKBRDNBQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




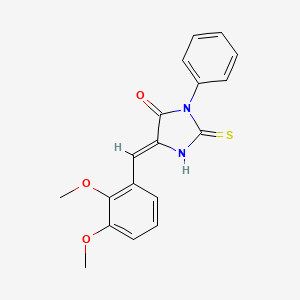
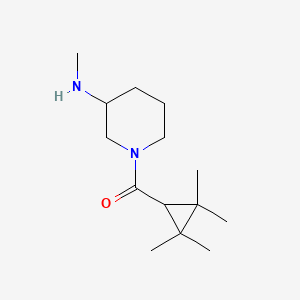
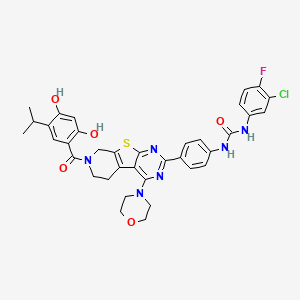
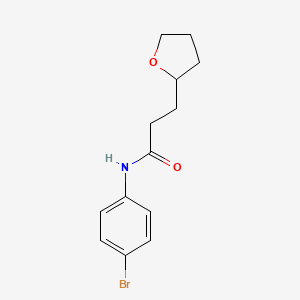
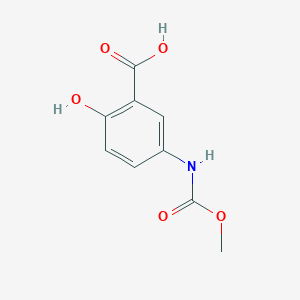

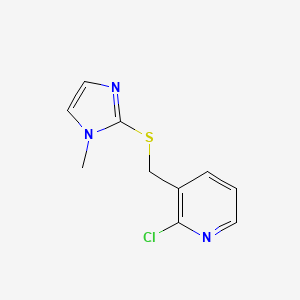

![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)
![2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
